3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine
Overview
Description
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine is a heterocyclic compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol This compound is characterized by a pyridazine ring fused with a pyridine ring, and it contains a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine typically involves the reaction of 5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one with maleic acid . The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent and catalyst, followed by purification steps to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine: A closely related compound with a similar structure but different ring fusion.
5,6,7,8-Tetrahydropyrido[3,4-C]pyridazin-3-one: A precursor used in the synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-3-5-1-2-9-4-6(5)10-11-7/h3,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBBFWAJORBXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NN=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671939 | |
Record name | 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029721-23-0 | |
Record name | 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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